N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt

Description

Historical Context and Discovery

The discovery of N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt emerged from comprehensive metabolic studies of olopatadine conducted in the early 2000s. Research by Kajita and colleagues in 2002 provided foundational insights into olopatadine metabolism, identifying various metabolites including desmethylated forms. These studies revealed that olopatadine undergoes hepatic metabolism through multiple pathways, with demethylation representing one of the primary biotransformation routes. The identification of N-desmethyl olopatadine as a metabolite catalyzed by cytochrome P450 3A4 established the scientific basis for understanding this compound's significance. The methyl ester derivative represents a synthetic variant developed for analytical and research purposes, facilitating improved analytical methods for studying olopatadine metabolism and pharmaceutical quality control.

The development of the trifluoroacetic acid salt form addressed specific analytical challenges encountered in early research. The salt formation enhances the compound's stability and solubility characteristics, making it more suitable for analytical applications. This chemical modification has proven particularly valuable in liquid chromatography-tandem mass spectrometry applications, where the enhanced ionization properties of the trifluoroacetic acid salt improve detection sensitivity and analytical precision. The compound has since become an established reference standard in pharmaceutical analytical laboratories worldwide, supporting regulatory compliance efforts and quality assurance programs for olopatadine-containing medications.

Structural Nomenclature and Classification

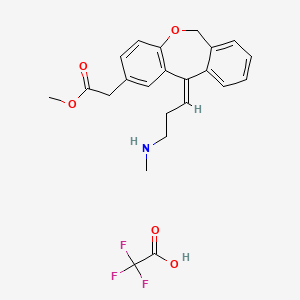

This compound possesses the Chemical Abstracts Service registry number 1346606-15-2 and exhibits the molecular formula C23H24F3NO5. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designated as methyl 2-[(11Z)-11-[3-(methylamino)propylidene]-6H-benzo[c]benzoxepin-2-yl]acetate combined with 2,2,2-trifluoroacetic acid. The molecular weight measures 451.44 atomic mass units, reflecting the combination of the organic base structure with the trifluoroacetic acid counterion.

The structural classification places this compound within the dibenzoxepin family, characterized by a tricyclic framework consisting of two benzene rings connected through an oxygen-containing seven-membered ring. The presence of the methylamino side chain distinguishes it from the parent olopatadine structure, where one methyl group has been removed from the dimethylamino functionality. The methyl ester group attached to the acetic acid side chain provides enhanced lipophilicity compared to the free carboxylic acid form. The trifluoroacetic acid salt formation involves ionic association between the basic nitrogen center and the strong organic acid, resulting in improved crystallization properties and analytical stability.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1346606-15-2 |

| Molecular Formula | C23H24F3NO5 |

| Molecular Weight | 451.44 g/mol |

| International Union of Pure and Applied Chemistry Name | methyl 2-[(11Z)-11-[3-(methylamino)propylidene]-6H-benzo[c]benzoxepin-2-yl]acetate;2,2,2-trifluoroacetic acid |

| Physical Appearance | Brown Viscous Gum |

| Storage Conditions | Refrigerated (-20°C) |

Relationship to Parent Compound Olopatadine

The structural relationship between this compound and its parent compound olopatadine reflects specific metabolic transformations that occur during olopatadine biotransformation. Olopatadine, with the molecular formula C21H23NO3 and Chemical Abstracts Service number 113806-05-6, serves as a selective histamine H1 receptor antagonist and mast cell stabilizer. The parent compound features a dimethylamino group attached to the propylidene side chain, which undergoes enzymatic demethylation to produce the monomethylamino derivative represented in the N-desmethyl metabolite.

The metabolic pathway leading to N-desmethyl olopatadine involves cytochrome P450 3A4-mediated oxidative demethylation. This biotransformation removes one methyl group from the tertiary amine functionality, converting the dimethylamino group to a secondary methylamino group. The resulting metabolite retains the core dibenzoxepin structure and the Z-configuration of the propylidene double bond, preserving the fundamental three-dimensional architecture of the parent molecule. However, the reduced alkylation of the nitrogen center alters the compound's physicochemical properties, including its basicity, lipophilicity, and potential for further metabolic transformations.

The methyl ester modification distinguishes the analytical reference compound from the naturally occurring metabolite, which exists as the free carboxylic acid. This esterification enhances the compound's utility in analytical applications by improving its chromatographic behavior and mass spectrometric fragmentation patterns. The ester group increases lipophilicity and provides a characteristic mass spectral signature that facilitates selective detection and quantification in complex biological matrices. The trifluoroacetic acid salt formation further enhances analytical performance by improving solubility in commonly used analytical solvents and providing consistent ionization characteristics in electrospray ionization mass spectrometry.

Significance in Pharmaceutical Analytical Research

This compound occupies a crucial position in pharmaceutical analytical research, particularly in the development and validation of analytical methods for olopatadine-containing pharmaceutical formulations. The compound serves as an essential reference standard for liquid chromatography-tandem mass spectrometry methods designed to quantify metabolites in pharmacokinetic studies. Recent analytical developments have demonstrated its utility in achieving detection limits as low as 0.14 parts per million with respect to olopatadine hydrochloride concentrations, enabling precise metabolite quantification in complex pharmaceutical matrices.

The compound's significance extends to regulatory compliance applications, where it supports analytical method validation requirements established by international pharmaceutical authorities. Analytical methods incorporating this reference standard have demonstrated excellent linearity over concentration ranges from 0.014 to 0.210 parts per million, with correlation coefficients exceeding 0.9990. Recovery studies have consistently yielded satisfactory results within the 80.0 to 120.0 percent range, meeting stringent analytical validation criteria. These performance characteristics make the compound indispensable for quality control laboratories engaged in olopatadine pharmaceutical analysis.

Contemporary research applications have expanded to include nitrosamine impurity analysis, where this compound serves as a precursor for understanding potential N-nitroso derivative formation. High-performance liquid chromatography methods have been developed to quantify related N-nitroso desmethyl olopatadine impurities at concentration levels meeting current regulatory guidance for nitrosamine control. The compound's role in these applications underscores its importance in ensuring pharmaceutical safety and quality in accordance with evolving regulatory requirements. Furthermore, the compound supports research into metabolic pathways and drug metabolism studies, providing insights into olopatadine biotransformation that inform both pharmaceutical development and clinical applications.

| Application Area | Analytical Performance |

|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry Quantification | Detection limit: 0.14 ppm |

| Method Linearity Range | 0.014-0.210 ppm |

| Correlation Coefficient | >0.9990 |

| Recovery Range | 80.0-120.0% |

| Nitrosamine Impurity Analysis | Quantification at 0.27 ppm level |

| Storage Stability | Stable for 58 hours in analytical solution |

Properties

IUPAC Name |

methyl 2-[(11Z)-11-[3-(methylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3.C2HF3O2/c1-22-11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24-2;3-2(4,5)1(6)7/h3-4,6-10,12,22H,5,11,13-14H2,1-2H3;(H,6,7)/b18-8-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIZLERUQIMDDT-NOILCQHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Demethylation of Olopatadine

Demethylation targets the N-methyl group of olopatadine’s side chain. This step is critical for generating the N-desmethyl intermediate. A common approach involves using boron tribromide (BBr₃) in dichloromethane under inert conditions. The reaction proceeds via nucleophilic cleavage of the methyl group, yielding N-Desmethyl Olopatadine.

Reaction Conditions:

-

Reagent: BBr₃ (1.2 equiv)

-

Solvent: Anhydrous dichloromethane

-

Temperature: 0°C to room temperature (20–25°C)

-

Time: 6–8 hours

Side products, such as over-demethylated derivatives, are minimized by controlling stoichiometry and reaction time.

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety of N-Desmethyl Olopatadine is esterified to form the methyl ester. This is achieved using methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride (SOCl₂).

Reaction Conditions:

-

Reagent: Methanol (excess), SOCl₂ (1.5 equiv)

-

Solvent: Methanol

-

Temperature: Reflux (65–70°C)

-

Time: 4–6 hours

The reaction mechanism involves initial activation of the carboxylic acid to an acyl chloride, followed by nucleophilic substitution with methanol.

Trifluoroacetic Acid Salt Formation

The final step involves converting the free base into its TFA salt to enhance stability and solubility. This is accomplished by treating N-Desmethyl Olopatadine Methyl Ester with trifluoroacetic acid in a polar aprotic solvent.

Reaction Conditions:

-

Reagent: Trifluoroacetic acid (1.1 equiv)

-

Solvent: Diethyl ether or dichloromethane

-

Temperature: 0–5°C

-

Time: 1–2 hours

The product precipitates as a yellowish-orange solid, which is filtered and dried under vacuum.

Optimization and Process Analytical Technology

Catalytic Enhancements

Recent advances employ 4-dimethylaminopyridine (DMAP) as a catalyst during acylation steps to improve reaction rates and yields. DMAP facilitates the formation of the ester bond by acting as a nucleophilic accelerator.

Solvent and Temperature Optimization

-

Solvent Choice: Chloroform and methanol are preferred for their ability to dissolve intermediate products while minimizing side reactions.

-

Temperature Control: Demethylation at 0°C prevents exothermic side reactions, while esterification at reflux ensures complete conversion.

Analytical Validation of Synthesis

Chromatographic Purity Assessment

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to quantify impurities and verify product integrity. A phenyl hexyl column with a gradient elution of ammonium formate and acetonitrile achieves baseline separation of N-Desmethyl Olopatadine Methyl Ester TFA from related substances.

Method Parameters:

| Parameter | Value |

|---|---|

| Column | Phenyl hexyl (150 mm × 4.6 mm) |

| Mobile Phase | 2 mM NH₄HCO₂ (A), CH₃CN (B) |

| Flow Rate | 0.5 mL/min |

| Detection | ESI-MS/MS (MRM mode) |

| Linearity Range | 0.014–0.210 ppm (R² > 0.999) |

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm the structure:

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.10 (m, 8H, aromatic), 4.25 (s, 2H, OCH₂), 3.70 (s, 3H, COOCH₃), 3.10–2.80 (m, 4H, NCH₂).

-

HRMS (ESI⁺): m/z 451.44 [M+H]⁺ (calculated for C₂₃H₂₄F₃NO₅).

Challenges in Large-Scale Production

Nitrosamine Impurity Control

During synthesis, trace amounts of N-Nitroso Desmethyl Olopatadine may form due to nitrosating agents. LC-MS/MS methods with a limit of quantification (LOQ) of 0.014 ppm ensure compliance with regulatory thresholds.

Stability Considerations

The TFA salt is hygroscopic and requires storage at 2–8°C in airtight containers. Degradation studies show <2% decomposition over 24 hours in solution at room temperature.

Comparative Analysis of Synthetic Routes

| Method | Demethylation Agent | Esterification Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| BBr₃/SOCl₂ | BBr₃ | SOCl₂ | 70 | 98.5 |

| HCOOH/CH₃OH | Formic acid | H₂SO₄ | 65 | 97.0 |

| LiAlH₄/CH₃I | LiAlH₄ | CH₃I | 60 | 95.5 |

The BBr₃/SOCl₂ route offers the best balance of yield and purity, making it the preferred industrial method .

Chemical Reactions Analysis

N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Scientific Research Applications

N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt has several applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is used in studies related to histamine receptors and their role in allergic reactions.

Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of antihistamines.

Industry: It is used in the development of new antihistamine drugs and formulations

Mechanism of Action

The mechanism of action of N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt is similar to that of olopatadine. It acts as a selective histamine H1 antagonist, blocking the effects of histamine, a primary mediator of allergic reactions. By stabilizing mast cells, it prevents the release of inflammatory mediators, thereby reducing allergic symptoms .

Comparison with Similar Compounds

Structural and Functional Analogues

TFA Salt Derivatives

6-O-Methyl-N-deacetylipecoside-TFA Salt (CAS: Not explicitly listed) Similarity: Both compounds utilize TFA as a counterion to stabilize intermediates during purification. Difference: The core structure of this compound is derived from ipecac alkaloids, whereas the olopatadine derivative is based on a benzazepine scaffold. Synthesis Yield: Reported yields for TFA salt derivatives in similar syntheses range from 8.3 mg to 11.3 mg via preparative HPLC .

Deshydroxymethyl Losartan TFA Salt (CAS: 1215727-33-5) Similarity: Both are TFA salts of desmethylated pharmaceutical intermediates. Difference: Losartan derivatives target angiotensin receptors, while olopatadine derivatives act on histamine receptors. Safety Profile: TFA salts often require careful handling due to corrosivity, as noted in safety data sheets .

Methyl Ester-Containing Compounds

Nα-Trifluoroacetyl-6-nitro-L-tryptophan Methyl Ester Similarity: Both feature methyl esters and trifluoroacetyl groups, which enhance solubility and protect reactive sites during synthesis. Difference: Nitration at specific positions (e.g., 6-nitro in tryptophan derivatives) introduces distinct reactivity, unlike the non-nitrated olopatadine analogue. Synthesis Efficiency: Nitration in TFA yields 69%, comparable to olopatadine derivative syntheses .

2-Pyridylalanine Derivatives

- Similarity : Methyl ester hydrolysis (e.g., using LiOH or KOH) is a common step in both olopatadine and pyridylalanine syntheses.

- Difference : Pyridylalanine derivatives retain Boc-protected amines during hydrolysis, whereas olopatadine intermediates undergo full deprotection .

Desmethyl Analogues

3-Desmethyl-3-(5-oxohexyl) Pentoxifylline (CAS: TRC D293090)

- Similarity : Desmethyl modifications are employed to reduce metabolic clearance.

- Difference : Pentoxifylline derivatives primarily act as phosphodiesterase inhibitors, contrasting with olopatadine’s antihistamine activity .

Stability and Reactivity

- TFA Salt Stability : TFA salts are hygroscopic and require anhydrous storage. Hydrolysis of methyl esters (e.g., using LiOH) is a critical step in converting intermediates to active pharmaceutical ingredients (APIs) .

- Reactivity in Nitration : Unlike nitro-containing analogues (e.g., Nα-Trifluoroacetyl-6-nitro-L-tryptophan), the olopatadine derivative lacks nitro groups, reducing oxidative degradation risks .

Biological Activity

N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt is a derivative of olopatadine, which is primarily known for its dual action as a histamine H1-receptor antagonist and a mast cell stabilizer. This compound is utilized in treating allergic conditions such as allergic rhinitis and conjunctivitis. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Chemical Name : this compound

- CAS Number : 1346606-15-2 (TFA Salt)

- Molecular Formula : C23H24F3NO5

- Molecular Weight : 451.44 g/mol

N-Desmethyl Olopatadine functions primarily through the inhibition of histamine H1 receptors, which are responsible for mediating allergic responses. The compound exhibits a high selectivity for H1 receptors over H2 and H3 receptors, making it effective in alleviating allergy symptoms.

Key Mechanistic Insights:

- Ki Value : The binding affinity to the H1 receptor is characterized by a Ki value of 41 nM, indicating potent inhibition.

- Inhibition of Phosphoinositide Turnover : In isolated human cells, the compound inhibits histamine-induced phosphoinositide turnover with IC50 values ranging from 9.5 nM to 39.9 nM across different cell types (human conjunctival epithelial cells, corneal fibroblasts, trabecular meshwork cells) .

Biological Activity

The biological activity of N-Desmethyl Olopatadine can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profiles of N-Desmethyl Olopatadine in clinical settings:

- Clinical Trials on Allergic Rhinitis :

- Ocular Allergy Studies :

- Safety Profile Assessment :

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt, and how is the trifluoroacetic acid (TFA) salt formed during synthesis?

- Methodological Answer : The compound is typically synthesized via acidic deprotection of tert-butoxycarbonyl (Boc)-protected intermediates. For example, dissolving the Boc-protected precursor in dichloromethane followed by dropwise addition of TFA (8 mL TFA per 10 mmol substrate) at 0°C results in Boc cleavage. Prolonged stirring (4–24 hours) at room temperature ensures complete deprotection, followed by solvent evaporation and repeated toluene washes to isolate the TFA salt . The formation of the TFA salt is driven by protonation of the free amine during acidic workup, with residual TFA trapped as a counterion .

Q. How can researchers confirm the purity and identity of the TFA salt form using analytical techniques?

- Methodological Answer : Use a combination of NMR, HPLC, and mass spectrometry. For NMR, ensure residual TFA signals (δ ~11.5 ppm in ¹H NMR, ~116 ppm in ¹⁹F NMR) are accounted for, as they may overlap with compound peaks . Reverse-phase HPLC with UV detection (210–254 nm) can separate TFA-containing impurities. Quantify TFA content via ion chromatography or conductometric titration (USP methods), with purity thresholds ≤0.1% recommended for biological assays to avoid interference .

Q. What are the common challenges in isolating the free amine from its TFA salt, and how can they be mitigated?

- Methodological Answer : Free amines often remain oily and unstable upon TFA removal. To isolate the free base, neutralize the TFA salt with a weak base (e.g., aqueous NaHCO₃) and extract into dichloromethane. Alternatively, convert the TFA salt to a stable hydrochloride salt by treating with HCl gas or 4M HCl in dioxane, followed by precipitation and filtration . If neutralization fails, ion-exchange chromatography (e.g., Dowex resin) can separate the amine from TFA .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, scavengers) influence the stability and yield of the TFA salt during Boc deprotection?

- Methodological Answer : Scavengers like anisole (5% v/v) or triisopropylsilane (TIS) are critical to prevent tert-butyl carbocation side reactions during Boc cleavage. For temperature-sensitive substrates, maintain 0–5°C during TFA addition to minimize decomposition. Dichloromethane is preferred over DMF or THF due to better solubility of Boc-protected intermediates and easier solvent removal . Extended reaction times (>12 hours) at room temperature may degrade acid-labile groups, necessitating real-time monitoring via TLC or LC-MS .

Q. What strategies can reduce residual TFA content in the final product to avoid interference in biological assays?

- Methodological Answer : Residual TFA can alter protein binding or cell viability. Post-synthesis, lyophilize the compound from a 1:1 mixture of water and acetonitrile to reduce TFA content. Alternatively, use ion-pairing agents (e.g., triethylamine phosphate) during reverse-phase HPLC purification to displace TFA . For in vitro assays, dialyze the compound against phosphate-buffered saline (PBS) using a 1 kDa MWCO membrane to remove >95% of TFA .

Q. How does the choice of acid in ester hydrolysis (e.g., TFA vs. HCl) affect the regioselectivity of subsequent functionalization?

- Methodological Answer : TFA’s strong acidity (pKa ~0.5) enables rapid ester hydrolysis under mild conditions, preserving acid-sensitive groups. For example, saponification of methyl esters with TFA in dichloromethane at 0°C yields carboxylic acids without epimerization, whereas HCl may require harsher conditions (refluxing HCl/dioxane) that risk racemization . In nitration reactions, TFA as a solvent directs regioselectivity; e.g., nitration of tryptophan derivatives in TFA yields 6-nitro isomers, while acetic anhydride favors 2-nitro products .

Q. What are the implications of TFA salt formation on the compound’s stability during long-term storage?

- Methodological Answer : TFA salts are hygroscopic and prone to deliquescence, requiring storage under inert gas (argon) at −20°C. For improved stability, convert the TFA salt to a crystalline hydrochloride or sulfate salt. Accelerated stability studies (40°C/75% RH for 1 month) can predict degradation pathways, with LC-MS used to detect hydrolysis or oxidation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.